2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11Cl2N3O3S2 and its molecular weight is 428.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known by its CAS number 307342-46-7, is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antibacterial, antimalarial, and anticancer properties, supported by research findings and case studies.
The molecular formula of the compound is C18H11Cl2N3O5S with a molecular weight of approximately 484.33 g/mol. The structure features a thiazolidine ring, which is known for its pharmacological potential.
Antibacterial Activity
Research indicates that thiazolidine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown activity against various Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidine derivatives had minimum inhibitory concentrations (MICs) ranging from 0.56 to 12.50 μM against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μM) | Bacteria |
---|---|---|
Thiazolidine Derivative A | 0.56–12.50 | S. aureus |
Thiazolidine Derivative B | 16–32 | S. epidermidis |
Antimalarial Activity
The compound's structural analogs have also been evaluated for antimalarial activity against Plasmodium falciparum strains. The IC50 values for these compounds ranged from 35.0 µM for chloroquine-sensitive strains to 151.4 µM for resistant strains, indicating moderate efficacy . This suggests potential for further development as an antimalarial agent.
Anticancer Activity
Anticancer properties have been explored through in vitro studies on various human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). Compounds derived from thiazolidine structures demonstrated significant antiproliferative effects with IC50 values ranging from 7.0 to 20.3 µM .
Cell Line | IC50 (μM) |
---|---|
A549 | 7.0 |
PC-3 | 15.0 |
HepG2 | 20.3 |
The biological activities of the compound are attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : Studies have shown that thiazolidine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins associated with disease pathways, providing a rationale for their biological effects .
Case Studies
- Antibacterial Study : In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidine derivatives and tested their antibacterial activity against multiple pathogens, confirming the efficacy of compounds similar to the target compound .
- Anticancer Evaluation : A comprehensive evaluation of various thiazolidine derivatives was conducted on human cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction .
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S2/c1-8-5-13(20-24-8)19-14(22)7-21-15(23)12(26-16(21)25)6-9-10(17)3-2-4-11(9)18/h2-6H,7H2,1H3,(H,19,20,22)/b12-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVUSERUYASKKP-SDQBBNPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.